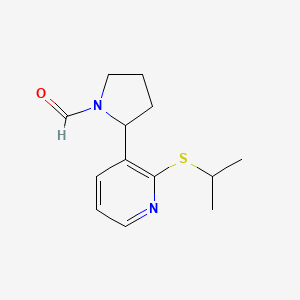

2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Beschreibung

"2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde" is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety, substituted with an isopropylthio group and a carbaldehyde functional group. The pyridine-pyrrolidine scaffold is known for conformational rigidity, which can enhance binding specificity in drug design.

The compound’s structural characterization likely relies on crystallographic techniques, such as those facilitated by the SHELX software suite, which is widely used for small-molecule and macromolecular refinement .

Eigenschaften

Molekularformel |

C13H18N2OS |

|---|---|

Molekulargewicht |

250.36 g/mol |

IUPAC-Name |

2-(2-propan-2-ylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C13H18N2OS/c1-10(2)17-13-11(5-3-7-14-13)12-6-4-8-15(12)9-16/h3,5,7,9-10,12H,4,6,8H2,1-2H3 |

InChI-Schlüssel |

VGYALDTZUWPEGH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)SC1=C(C=CC=N1)C2CCCN2C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-carbaldehyd beinhaltet typischerweise die Reaktion von Pyridinderivaten mit Isopropylthiol und Pyrrolidin-1-carbaldehyd. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol sowie Katalysatoren wie Palladium- oder Kupferkomplexe, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Katalysatoren in industrieller Qualität sowie die Implementierung von Reinigungstechniken wie Umkristallisation oder Chromatographie, um Produkte mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Die Forschung konzentriert sich auf ihr Potenzial als therapeutisches Mittel.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-carbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Isopropylthiogruppe und der Pyrrolidinring spielen eine entscheidende Rolle bei der Bindung an Enzyme oder Rezeptoren, wodurch deren Aktivität moduliert wird. Die genauen Wege und Zielstrukturen werden noch untersucht, aber vorläufige Studien deuten auf eine Beteiligung an oxidativen Stresswegen und die Hemmung bestimmter Enzyme hin.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine and pyridine compounds exhibit anticonvulsant properties. For instance, studies have shown that modifications in the isopropylthio group can enhance the efficacy of these compounds against seizure models, suggesting potential applications in treating epilepsy .

Anticancer Properties

The compound's structural similarity to other bioactive heterocycles positions it as a candidate for anticancer drug development. Preliminary studies have demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific interactions of 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde with cancer cell lines are currently under investigation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of related compounds. The presence of the pyridine ring enhances interaction with bacterial membranes, leading to increased efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound's potential as an antibacterial agent is supported by molecular docking studies that predict favorable binding interactions with bacterial targets .

Case Study 1: Anticonvulsant Screening

In a controlled study, various derivatives of 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde were screened for anticonvulsant activity using animal models. Results indicated significant reduction in seizure frequency compared to control groups, establishing a foundation for further development into therapeutic agents for epilepsy .

Case Study 2: Anticancer Efficacy

A series of analogs were tested against multiple cancer cell lines, including breast and lung cancer models. The results showed that certain modifications to the isopropylthio group significantly enhanced cytotoxicity, suggesting that this compound class could lead to new anticancer therapies .

Wirkmechanismus

The mechanism of action of 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The isopropylthio group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analog 1: Pyrrolidine-1-carbaldehyde Derivatives

- Example : 2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde

- Key Difference : Lacks the isopropylthio substituent.

- Impact : The absence of the thioether group may reduce lipophilicity and alter binding interactions in biological systems.

Structural Analog 2: Thioether-Substituted Pyridines

- Example: 2-Isopropylthiopyridine Key Difference: Absence of the pyrrolidine-carbaldehyde moiety.

Functional Analog: Proline-Based Aldehydes

- Example : Pyrrolidine-1-carbaldehyde (proline aldehyde)

- Key Difference : Missing the pyridine-thioether substituent.

- Impact : Reduced aromatic interactions and altered electronic properties, which could diminish affinity for metal ions or π-π stacking in target binding.

Hypothetical Data Table (Based on Inferred Properties)

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~264.4 (estimated) | ~176.2 | ~153.2 |

| LogP (Lipophilicity) | ~2.5 (predicted) | ~1.2 | ~2.0 |

| Functional Groups | Aldehyde, thioether, pyridine | Aldehyde, pyridine | Thioether, pyridine |

| Potential Applications | Ligand design, catalysis | Intermediates in synthesis | Antioxidant or metal-binding |

Limitations of Available Evidence

This highlights a significant gap in accessible information, necessitating consultation of specialized chemical databases (e.g., Reaxys, SciFinder) or peer-reviewed studies on pyrrolidine-pyridine hybrids.

Biologische Aktivität

2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a pyridine moiety and an isopropylthio group. Its molecular formula is C12H14N2OS, with a molecular weight of approximately 238.32 g/mol. The presence of the isopropylthio group may influence its interaction with biological targets.

Research indicates that compounds similar to 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde may exhibit various mechanisms of action:

- Antagonism of Receptors : Some derivatives have been shown to act as antagonists at specific receptors, such as the angiotensin II Type 2 receptor, which plays a role in cardiovascular health .

- Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial survival, such as penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria like Pseudomonas aeruginosa .

Biological Activity

The biological activities associated with this compound can be summarized as follows:

Case Studies

- Antibacterial Activity : In a study evaluating various pyrrolidine derivatives, 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde demonstrated significant inhibition of PBP3 with an IC50 value in the low micromolar range, indicating its potential as an antibacterial agent .

- Anti-inflammatory Effects : Another investigation revealed that compounds with similar structures could inhibit the release of pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in inflammatory diseases .

Synthesis and Derivatives

The synthesis of 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves multi-step processes including the formation of the pyrrolidine ring and subsequent substitution reactions. Variants of this compound have been developed to enhance potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.